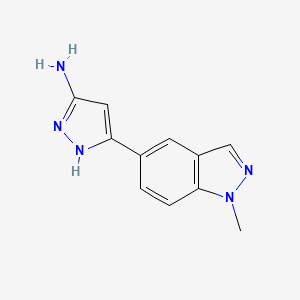
2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of biphenyl derivatives with bromophenyl derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri(4-biphenylyl)-1,3,5-triazine: Similar structure but lacks the bromophenyl group.
2,4-Di(4-biphenylyl)-6-phenyl-1,3,5-triazine: Similar structure but lacks the bromine atom.
Uniqueness
The presence of the bromophenyl group in 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine distinguishes it from other triazines, potentially leading to unique chemical properties and applications. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s reactivity and functionality.
Propriétés
Formule moléculaire |
C33H22BrN3 |
|---|---|
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-4,6-bis(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H22BrN3/c34-30-14-8-7-13-29(30)33-36-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)35-32(37-33)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H |
Clé InChI |
PKJMFHDMIJZFDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

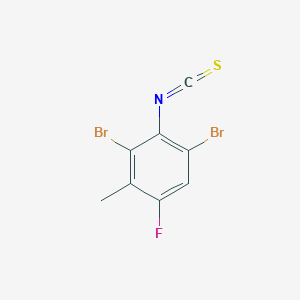
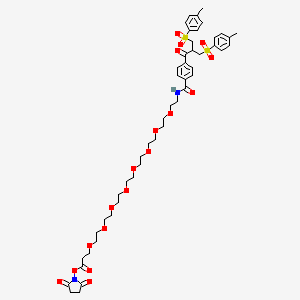
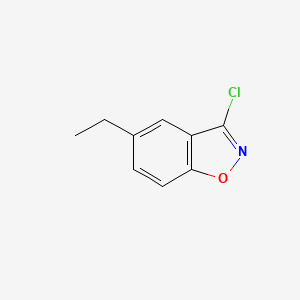
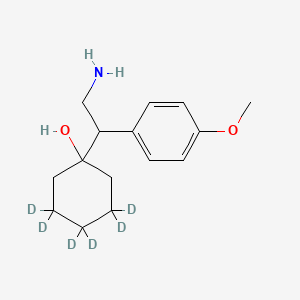

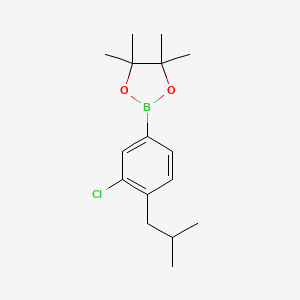
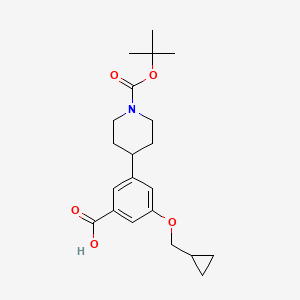
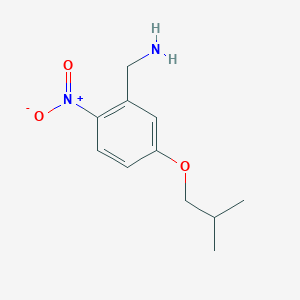
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)


